8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
Properties
IUPAC Name |
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-2-25-14-12-22(13-15-25)24-19(16-6-4-3-5-7-16)21(28)26(22)20(27)17-8-10-18(23)11-9-17/h3-11H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJHXVBMEUSTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and environmentally benign, as it does not require the use of solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic triazaspiro framework is a hallmark of several bioactive compounds. Below is a comparative analysis of key analogs:
Key Structural and Functional Insights:
Substituent Effects: Fluorobenzoyl vs. Chlorobenzoyl: Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to chlorine . Thione (C=S) vs.
Spirocyclic Core Modifications :
- Triazaspiro vs. Diazaspiro : The additional nitrogen in triazaspiro compounds increases hydrogen-bonding capacity and conformational rigidity .
- Ethyl vs. Methyl at C8 : Ethyl’s bulkier structure may influence steric interactions in enzyme binding pockets .
Biological Activity
8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure, which contributes to its diverse biological activities. The presence of a fluorobenzoyl moiety and a thione functional group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazaspiro compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| 8-Ethyl... | S. aureus | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study focusing on its analogs showed promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HT-29 (Colon) | 15 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within cells. For instance, it may interact with DNA topoisomerases or other targets involved in cellular proliferation and survival pathways.
Study on Antimicrobial Efficacy
A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazaspiro compounds against resistant bacterial strains. The results indicated that the compound demonstrated superior activity compared to traditional antibiotics, suggesting potential for development as a new antimicrobial agent .
Study on Anticancer Properties
In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of similar compounds. They found that treatment with the compound led to significant reductions in tumor size in xenograft models, further supporting its potential as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
